2-(5,6,7,8-Tetrahydronaphthalene-2-amido)thiophene-3-carboxylic acid
Overview
Description
2-(5,6,7,8-Tetrahydronaphthalene-2-amido)thiophene-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a carboxylic acid group, and an amide linkage to a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6,7,8-Tetrahydronaphthalene-2-amido)thiophene-3-carboxylic acid typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. This can be achieved through hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The resulting tetrahydronaphthalene is then functionalized to introduce the amide group, often through a reaction with an appropriate amine under conditions that promote amide bond formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring reaction conditions and ensuring consistent product quality is also common in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or nickel (Ni).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
This compound has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Its derivatives can be used as probes or inhibitors in biological studies, aiding in the understanding of cellular processes.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be used in the manufacture of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-(5,6,7,8-Tetrahydronaphthalene-2-amido)thiophene-3-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in drug development or material science.
Comparison with Similar Compounds
Thiophene-3-carboxylic acid derivatives
Naphthalene-2-amido derivatives
Other amide-linked heterocyclic compounds
This comprehensive overview highlights the significance of 2-(5,6,7,8-Tetrahydronaphthalene-2-amido)thiophene-3-carboxylic acid in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-14(17-15-13(16(19)20)7-8-21-15)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVSFBFXEQPMQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=C(C=CS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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